2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6,7,8,9-tetrahydro1benzothieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines elements of benzothiophene and pyrimidine
Preparation Methods
The synthesis of 2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6,7,8,9-tetrahydro1benzothieno[3,2-d]pyrimidin-4(3H)-one involves multiple steps. The synthetic route typically starts with the preparation of the benzothiophene core, followed by the introduction of the pyrimidine ring. The key steps include:
Formation of the Benzothiophene Core: This is usually achieved through a cyclization reaction involving a thiophene derivative and an appropriate aldehyde or ketone.
Introduction of the Pyrimidine Ring: This step involves the reaction of the benzothiophene derivative with a suitable amidine or guanidine derivative under acidic or basic conditions.
Chemical Reactions Analysis
2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6,7,8,9-tetrahydro1benzothieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Scientific Research Applications
Medicinal Chemistry: Due to its unique structure, it may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: Its structural properties could make it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes, particularly those involving sulfur-containing compounds.
Mechanism of Action
The mechanism of action of 2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6,7,8,9-tetrahydro1benzothieno[3,2-d]pyrimidin-4(3H)-one is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and possibly covalent bonding with nucleophilic sites on proteins or enzymes. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Similar compounds include other benzothiophene and pyrimidine derivatives, such as:
- **2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one .
- **2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one .
These compounds share structural similarities but differ in the substitution patterns on the aromatic rings, which can significantly affect their chemical and biological properties. The uniqueness of 2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6,7,8,9-tetrahydro1benzothieno[3,2-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups and the potential for diverse chemical reactivity and biological activity.
Properties
Molecular Formula |
C25H22N2O2S2 |
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Molecular Weight |
446.6 g/mol |
IUPAC Name |
2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-3-phenyl-6,7,8,9-tetrahydro-[1]benzothiolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C25H22N2O2S2/c1-16-11-13-17(14-12-16)20(28)15-30-25-26-22-19-9-5-6-10-21(19)31-23(22)24(29)27(25)18-7-3-2-4-8-18/h2-4,7-8,11-14H,5-6,9-10,15H2,1H3 |
InChI Key |
WXKPFBHVGABMKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)SC5=C3CCCC5 |
Origin of Product |
United States |
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